

Spectroscopic Profile of 4-Chloro-1,5-naphthyridine: A Technical Overview

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Compound of Interest

Compound Name: 4-Chloro-1,5-naphthyridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic data for the heterocyclic compound **4-Chloro-1,5-naphthyridine**. Due to the limited availability of comprehensive experimental spectra in publicly accessible literature, this document combines predicted data with general experimental protocols. This information is intended to serve as a valuable resource for the identification and characterization of this compound in a research and development setting.

Chemical Structure

Chemical Formula: C₈H₅ClN₂ Molecular Weight: 164.59 g/mol Structure:

Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for **4-Chloro-1,5-naphthyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (ppm)	Multiplicity	Assignment
Data not available	-	-
Data not available	-	-
Data not available	-	-
Data not available	-	-
Data not available	-	-

Note: Experimentally obtained ^1H NMR data for **4-Chloro-1,5-naphthyridine** is not readily available in the searched literature. The chemical shifts are highly dependent on the solvent used.

Table 2: Predicted ^{13}C NMR Spectral Data

Chemical Shift (ppm)	Assignment
~153	C-4
~151	C-8a
~144	C-2
~142	C-6
~137	C-4a
~126	C-8
~124	C-3
~122	C-7

Note: These are predicted chemical shifts. Actual experimental values may vary.

Infrared (IR) Spectroscopy

Table 3: Expected Infrared Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Bond Vibration
3100-3000	Medium-Weak	C-H (aromatic) stretch
1600-1450	Medium-Strong	C=C and C=N stretching (aromatic ring)
1200-1000	Medium-Strong	C-N stretching
850-750	Strong	C-Cl stretching
900-650	Strong	C-H out-of-plane bending

Note: This table represents expected regions for characteristic vibrations based on the functional groups present in the molecule.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

m/z (Mass-to-Charge Ratio)	Relative Intensity (%)	Assignment
164/166	~3:1	[M] ⁺ (Molecular ion peak with isotopic pattern for Chlorine)
129	-	[M-Cl] ⁺
102	-	[M-Cl-HCN] ⁺

Note: The fragmentation pattern is predicted based on common fragmentation pathways for chlorinated aromatic nitrogen heterocycles.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for **4-Chloro-1,5-naphthyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of purified **4-Chloro-1,5-naphthyridine** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
 - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Reference the spectrum to the solvent peaks.
 - A longer acquisition time and a greater number of scans are typically required compared to ^1H NMR.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition:

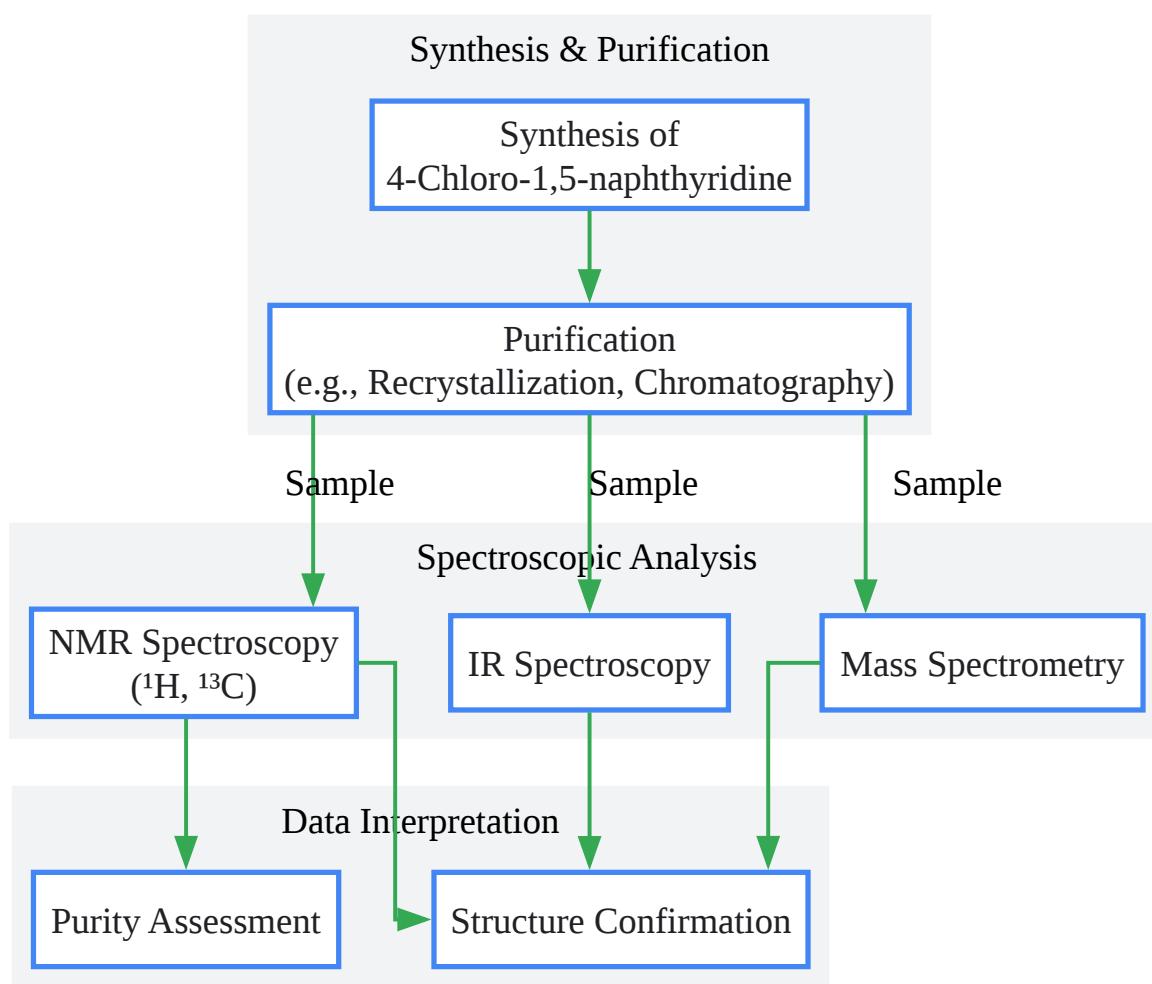
- Record a background spectrum of the empty sample compartment or the clean ATR crystal.
- Record the sample spectrum over the range of 4000-400 cm^{-1} .
- The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: Employ a mass spectrometer with an appropriate ionization source.
 - Electron Ionization (EI): Suitable for volatile and thermally stable compounds.
 - Electrospray Ionization (ESI): Suitable for less volatile or thermally labile compounds.
- Data Acquisition:
 - Introduce the sample into the ion source.
 - Acquire the mass spectrum over a suitable mass range to observe the molecular ion and expected fragment ions.
 - For high-resolution mass spectrometry (HRMS), a TOF, Orbitrap, or FT-ICR mass analyzer can be used to determine the exact mass and elemental composition.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized compound like **4-Chloro-1,5-naphthyridine**.



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Caption: General workflow for the synthesis and spectroscopic characterization of **4-Chloro-1,5-naphthyridine**.

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